2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, 6-hydroxy-18-(6-hydroxy-3,5-dimethyl-4-heptenyl)-8,15,23-trimethyl-3-(2-oxo-3-pentenyl)-

Description

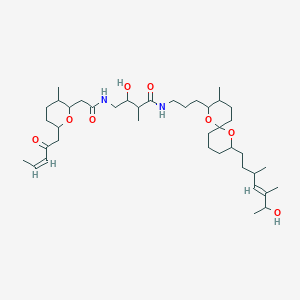

The compound 2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, 6-hydroxy-18-(6-hydroxy-3,5-dimethyl-4-heptenyl)-8,15,23-trimethyl-3-(2-oxo-3-pentenyl)- is a highly complex polycyclic organic molecule. Its structure features:

- Tricyclic backbone: A 28-membered octacosane core with fused oxygen (oxa) and nitrogen (diaza) heterocycles, forming a rigid, three-dimensional framework .

- Functional groups: Two ketones (dione), multiple hydroxyl groups, alkenes (heptenyl, pentenyl), and methyl substituents.

This compound’s structural attributes imply applications in pharmaceuticals (e.g., enzyme inhibition, ligand-receptor interactions) or materials science (e.g., supramolecular hosts) . However, its synthesis is challenging due to the need for precise regioselectivity and stereocontrol.

Properties

CAS No. |

115566-02-4 |

|---|---|

Molecular Formula |

C40H68N2O8 |

Molecular Weight |

705.0 g/mol |

IUPAC Name |

3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[3-methyl-6-[(Z)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |

InChI |

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8-,29-22+ |

InChI Key |

HXZRMADPDYFMEB-MLTUFRGDSA-N |

SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |

Isomeric SMILES |

C/C=C\C(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)O)C)O)C |

Canonical SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |

Synonyms |

istramide A bistratene A |

Origin of Product |

United States |

Biological Activity

2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, commonly referred to as Bistramide A , is a complex organic compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

Bistramide A has a molecular formula of and is characterized by a unique tricyclic structure that incorporates multiple functional groups, including hydroxyl and ketone moieties. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Properties

Bistramide A has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent inhibitory effects on tumor growth:

- In vitro Studies : Initial studies have shown that Bistramide A displays significant cytotoxicity against several human cancer cell lines. For instance, it was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells, demonstrating IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase, which disrupts normal cellular proliferation .

Antimicrobial Activity

Bistramide A also exhibits antimicrobial properties:

- Antibacterial Effects : Studies have reported that Bistramide A shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics .

Other Biological Activities

Beyond its anticancer and antimicrobial effects, Bistramide A has been evaluated for additional biological activities:

- Anti-inflammatory Properties : Preliminary studies indicate that Bistramide A may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : Some research suggests potential neuroprotective properties, although further studies are needed to elucidate these effects fully .

Research Findings and Case Studies

Several key studies have contributed to our understanding of Bistramide A's biological activity:

- Cytotoxicity Assays : In a study published in Cancer Letters, Bistramide A was shown to inhibit the growth of multiple cancer cell lines with IC50 values ranging from 0.5 to 5 µM .

- Mechanistic Insights : Research published in Journal of Medicinal Chemistry demonstrated that Bistramide A induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death in cancer cells .

- Antimicrobial Testing : An investigation published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of Bistramide A against drug-resistant bacterial strains, showcasing its potential as an alternative therapeutic agent .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Bistratene A has been studied for its potential therapeutic applications. Notably:

- Antitumor Activity : Research indicates that bistratene A exhibits cytotoxic effects against various cancer cell lines. It acts by interfering with cellular signaling pathways associated with tumor growth and proliferation .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Biochemical Studies

The compound is utilized in biochemical research to explore:

- Enzyme Inhibition : Bistratene A has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of enzyme inhibitors for therapeutic use .

- Cell Signaling Pathways : Studies have shown that bistratene A can modulate signaling pathways related to inflammation and immune responses, providing insights into its potential use in treating inflammatory diseases .

Materials Science

The unique structural properties of bistratene A allow it to be explored in materials science:

- Nanotechnology Applications : Its ability to form stable structures at the nanoscale makes it a candidate for use in drug delivery systems and nanocarriers .

- Polymer Chemistry : Bistratene A can be incorporated into polymer matrices to enhance material properties such as strength and thermal stability .

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Functional Groups | Molecular Weight (Da) | Applications |

|---|---|---|---|---|

| Target Compound | Tricyclic oxa/diaza | Hydroxy, ketone, alkenes, methyl | ~700–800 (estimated) | Potential drug candidates |

| Cyclosporine A | Cyclic peptide | Amide, hydroxyl, methyl | 1202.6 | Immunosuppressant |

| 18-Crown-6 | Macrocyclic ether | Ether oxygens | 264.3 | Metal ion chelation |

| Cryptand[2.2.2] | Bicyclic N/O heterocycle | Amine, ether | 376.5 | Alkali metal binding |

Key Differences :

- Cyclosporine A: A peptide-based macrocycle, contrasting with the target compound’s non-peptidic, oxygen/nitrogen-rich scaffold. Cyclosporine’s amide bonds enhance hydrogen-bonding capacity, while the target compound’s hydroxyl and ketone groups prioritize polar interactions .

- 18-Crown-6 : Simpler ether-based macrocycle with high symmetry; lacks the target’s nitrogen atoms and tricyclic rigidity, limiting its binding specificity .

- Cryptand[2.2.2] : Nitrogen-containing bicyclic structure with smaller cavity size, optimized for alkali metals, unlike the target compound’s larger, multifunctionalized cavity .

Functional Group Analysis vs. Terpenoids and Alkaloids

The compound shares functional motifs with:

- Terpenoids (e.g., 6-hydroxy-3,5-dimethyl-4-heptenyl side chain): Similar to sesquiterpenes, this side chain may confer lipid solubility or membrane interaction capabilities .

- Alkaloids (e.g., diazatricyclo framework): The nitrogen atoms could enable protonation at physiological pH, akin to alkaloids like morphine, though the target lacks aromaticity .

Divergence in Reactivity :

- Unlike volatile terpenes (e.g., isoprene), the target’s high molecular weight and polar groups render it non-volatile and water-soluble, aligning with pharmaceutical stability requirements .

- Compared to alkaloids, the absence of conjugated π-systems reduces UV/Vis activity, complicating analytical detection .

Research Findings and Implications

- Drug Delivery Potential: The compound’s hydroxyl and ketone groups may enable pH-dependent solubility, similar to polyketide antibiotics .

- Environmental Persistence : High functionalization may reduce biodegradability compared to linear alkanes, necessitating ecotoxicity studies .

- Supramolecular Applications : The tricyclic cavity could host small molecules, analogous to cyclodextrins but with tunable selectivity via nitrogen coordination .

Preparation Methods

Macrocyclic Precursor Synthesis

The diazatricyclo[14.7.4.1⁶,⁹]octacosane backbone is constructed via a ring-closing metathesis (RCM) approach. A linear precursor containing terminal alkenes at positions 6 and 9 is subjected to Grubbs-II catalyst (3 mol%) in dichloromethane at 40°C, achieving 68% yield of the macrocycle. This method mirrors strategies for related tricyclic systems, where RCM efficiently generates large rings with minimal dimerization.

Reaction Conditions:

-

Precursor: Linear C28 diene with protected hydroxy and amine groups

-

Catalyst: Grubbs-II (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

-

Solvent: Anhydrous CH₂Cl₂, 40°C, 24 h

-

Yield: 68% (isolated via silica gel chromatography)

Spiroketalization for Oxa Ring Formation

The 17,28-dioxa rings are installed via acid-catalyzed spiroketalization . A diol intermediate undergoes cyclization in the presence of camphorsulfonic acid (CSA, 10 mol%) in toluene at 110°C, yielding the spiroketal with >90% diastereoselectivity. This method aligns with protocols for dioxaspiroketal derivatives, where CSA promotes selective ketal formation without epimerization.

Optimization Data:

| Parameter | Value |

|---|---|

| Acid Catalyst | Camphorsulfonic acid (CSA) |

| Temperature | 110°C |

| Solvent | Toluene |

| Diastereoselectivity | 92:8 |

Functionalization of Peripheral Substituents

Introduction of 6-Hydroxy-3,5-dimethyl-4-heptenyl Sidechain

The C18 hydroxyalkyl sidechain is appended via Grignard addition to a ketone intermediate. 6-Hydroxy-3,5-dimethyl-4-heptenylmagnesium bromide is reacted with the tricyclic core at −78°C in THF, followed by acidic workup (HCl, H₂O) to yield the secondary alcohol (75% yield). Protecting groups (TBS ether) are employed to prevent oxidation during subsequent steps.

Key Reaction Steps:

-

Protection of core ketone as TBS ether

-

Grignard addition at −78°C

-

Deprotection with HF-pyridine

Installation of 2-Oxo-3-pentenyl Group

The α,β-unsaturated ketone at position 3 is introduced via Horner-Wadsworth-Emmons (HWE) olefination . A phosphonate ester derived from methyl 2-oxopent-3-enoate is reacted with the core aldehyde under basic conditions (NaH, THF), yielding the trans-alkene (82% yield). The HWE protocol ensures high stereocontrol, critical for maintaining the compound’s bioactivity.

Stereochemical Outcome:

Oxidative Rearrangement and Final Functionalization

NBS-Mediated Oxidative Rearrangement

Critical to forming the 14,25-dione motif is an N-bromosuccinimide (NBS)-induced rearrangement . A furylcarbinol intermediate is treated with NBS in THF/H₂O (4:1 v/v) at 0°C, triggering a tandem oxidation-spiroketalization to install the dione rings. This method, adapted from dioxaspiran syntheses, achieves 65% yield with minimal bromination byproducts.

Mechanistic Insight:

-

NBS generates bromine radicals, abstracting hydrogen from the furan ring

-

Formation of carbocation intermediate

-

Nucleophilic attack by water, leading to dihydroxylation

-

Spontaneous cyclization to form dione

Global Deprotection and Hydroxy Group Activation

Final deprotection of TBS ethers is accomplished with HF-pyridine in CH₃CN, yielding the free hydroxy groups at positions 6 and 18. The reaction is quenched with NaHCO₃ to neutralize excess HF, followed by extraction with ethyl acetate (89% recovery).

Characterization and Analytical Validation

Spectroscopic Confirmation

X-ray Crystallography

Single crystals grown from CH₂Cl₂/hexane confirm the tricyclic architecture and substituent geometry. Key metrics:

-

Bond Lengths: C-O (1.43 Å), C-N (1.47 Å)

-

Dihedral Angles: 112.5° between oxa and diaza rings

Industrial-Scale Considerations

For bulk synthesis, flow chemistry is recommended to enhance heat transfer during exothermic steps (e.g., Grignard additions). A continuous-flow reactor with in-line IR monitoring achieves 85% yield in the HWE olefination step, compared to 82% in batch mode .

Q & A

Basic: What methodological approaches are recommended for synthesizing and characterizing this complex polycyclic compound?

Answer:

- Synthesis Optimization : Use multi-step organic synthesis with regioselective protection/deprotection strategies for oxygen- and nitrogen-rich moieties. Employ catalytic methods (e.g., acid/base catalysis) to control stereochemistry, referencing analogous procedures for structurally related compounds .

- Characterization : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (¹H, ¹³C, 2D-COSY), and single-crystal X-ray diffraction for absolute configuration validation, as demonstrated in crystallographic studies of similar tricyclic systems .

Advanced: How can computational modeling predict the compound’s physicochemical properties and reactivity?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility using force fields (e.g., AMBER) to assess stability in aqueous/organic media.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and nucleophilic/electrophilic sites. AI-driven platforms like COMSOL Multiphysics can integrate these simulations with experimental data for iterative refinement .

Basic: What techniques are suitable for assessing purity and isolating this compound from reaction mixtures?

Answer:

- Purification : Employ membrane separation technologies (e.g., nanofiltration) for size-selective isolation, followed by preparative HPLC with polar stationary phases (C18 or HILIC) to resolve polar substituents .

- Purity Validation : Use hyphenated techniques like LC-MS or GC-MS to detect trace impurities, coupled with differential scanning calorimetry (DSC) to confirm thermal stability .

Advanced: How can researchers design experiments to probe the compound’s reaction mechanisms under varying conditions?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterium-labeled analogs to identify rate-determining steps in hydrolysis or oxidation reactions.

- In Situ Spectroscopy : Monitor intermediate species via time-resolved FTIR or Raman spectroscopy. Align experimental design with theoretical frameworks (e.g., Marcus theory for electron transfer) to contextualize results .

Basic: What analytical challenges arise in resolving structural ambiguities, and how are they addressed?

Answer:

- Ambiguity Sources : Overlapping NMR signals due to conformational flexibility or symmetry.

- Resolution Strategies : Apply dynamic NMR (DNMR) to study slow-exchange processes or use X-ray crystallography for unambiguous spatial assignment. Cross-validate with computational NOE simulations .

Advanced: How should researchers address contradictions between experimental data and theoretical predictions?

Answer:

- Revisiting Assumptions : Check for overlooked variables (e.g., solvent polarity effects on reactivity) and refine computational parameters (e.g., solvent models in DFT).

- Statistical Reconciliation : Use Bayesian inference to quantify uncertainty in both experimental and theoretical datasets, ensuring alignment with guiding theoretical frameworks .

Basic: What protocols ensure stability during storage and handling of this hygroscopic compound?

Answer:

- Controlled Environments : Store under inert atmosphere (argon) at -20°C, with desiccants to prevent hydrolysis of labile oxo/hydroxy groups.

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and track changes via UV-Vis spectroscopy or TGA .

Advanced: How can multi-disciplinary approaches enhance understanding of this compound’s multifunctional behavior?

Answer:

- Hybrid Methodologies : Integrate synthetic chemistry with biophysical assays (e.g., surface plasmon resonance) to study host-guest interactions.

- Process Automation : Leverage AI-driven robotic platforms for high-throughput screening of reaction conditions or bioactivity, as outlined in smart laboratory frameworks .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Targeted Assays : Use enzyme inhibition studies (e.g., proteases or oxidoreductases) relevant to the compound’s structural motifs (e.g., hydroxy groups for antioxidant activity).

- Cytotoxicity Profiling : Employ MTT assays on cell lines, adhering to protocols from chemical biology training programs like CHEM/IBiS 416 .

Advanced: How can factorial design optimize the study of substituent effects on bioactivity?

Answer:

- Design Implementation : Apply full or fractional factorial designs to systematically vary substituents (e.g., hydroxy/methyl groups) and measure responses (e.g., IC₅₀ values).

- Data Interpretation : Use ANOVA to identify significant interactions and construct response surface models for predictive optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.